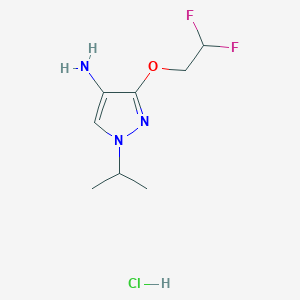
3-(2,2-Difluoroethoxy)-1-isopropyl-1H-pyrazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 3-(2,2-Difluoroethoxy)-1-isopropyl-1H-pyrazol-4-amine hydrochloride, often involves multi-step reactions that include the formation of pyrazol-3-amine scaffolds, which are key intermediates in creating compounds with diverse biological activities. A notable method includes reactions that facilitate the assembly of pyrazole rings through cyclocondensation, Michael addition, and [1,3]-hydrogen shift steps (Prasanna, Perumal, & Menéndez, 2013).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including 3-(2,2-Difluoroethoxy)-1-isopropyl-1H-pyrazol-4-amine hydrochloride, is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound containing nitrogen atoms. This structural feature is crucial for its reactivity and interactions with various substrates. X-ray crystallography supports the structural elucidation of related compounds, providing insight into their geometric configurations and tautomeric states (Hayvalı, Unver, & Svoboda, 2010).
Chemical Reactions and Properties
Pyrazole derivatives undergo a range of chemical reactions, including nucleophilic substitutions and conjugate additions, dictated by the presence of functional groups and the compound's inherent electronic properties. For instance, the reactivity of the pyrazole ring towards electrophiles and nucleophiles can be influenced by substituents, as seen in the synthesis and reactivity studies involving 3,5-dimethyl-4-aminomethylpyrazole derivatives (Esquius, Pons, Yáñez, Ros, Solans, & Font‐Bardia, 2000).
Physical Properties Analysis
The physical properties of 3-(2,2-Difluoroethoxy)-1-isopropyl-1H-pyrazol-4-amine hydrochloride, such as solubility, melting point, and stability, are essential for its handling and application in various fields. These properties are significantly affected by the molecular structure and the presence of functional groups. Studies on similar compounds provide a basis for understanding the physicochemical characteristics relevant to pyrazole derivatives (Deruiter, Carter, Arledge, & Sullivan, 1987).
Scientific Research Applications
Efficient PFAS Removal by Amine-Functionalized Sorbents
Amine-Containing Sorbents for PFAS Removal : Research has identified amine-containing sorbents as a promising solution for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These substances, due to their persistence and potential health risks, have become a significant concern. The study by Ateia et al. (2019) discusses the development and application of amine-functionalized sorbents in treating municipal water and wastewater, emphasizing the role of electrostatic interactions, hydrophobic interactions, and sorbent morphology in PFAS removal. This research suggests a direction for designing next-generation sorbents for effective water treatment technologies (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Adsorption Mechanisms for Environmental Contaminants
Aminated Sorbents for Environmental Remediation : Another aspect of scientific research applications is the utilization of amine groups in sorbents for the adsorption of environmental contaminants, including PFAS. The review by Du et al. (2014) provides a comprehensive overview of the adsorption behavior of perfluorinated compounds on various adsorbents. It highlights the significant role of amine-functionalized adsorbents in achieving high adsorption capacities, pointing towards the importance of electrostatic interaction, hydrophobic interaction, and the formation of micelles/hemi-micelles in the process (Du, Deng, Bei, Huang, Wang, Huang, & Yu, 2014).
Synthesis and Applications in Organic Chemistry
Building Blocks for Heterocyclic Compounds : The chemistry of pyrazoles, which shares a core structure with the specified compound, is extensively explored due to its significance in synthesizing heterocyclic compounds. Gomaa and Ali (2020) review the reactivity and applications of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives in the synthesis of various heterocyclic compounds, highlighting its utility in creating pyrazolo-imidazoles, thiazoles, and dyes. This underscores the versatility of pyrazole derivatives in organic synthesis and their potential for producing a wide range of bioactive molecules and functional materials (Gomaa & Ali, 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of accidental ingestion, skin or eye contact, and inhalation .
properties
IUPAC Name |
3-(2,2-difluoroethoxy)-1-propan-2-ylpyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N3O.ClH/c1-5(2)13-3-6(11)8(12-13)14-4-7(9)10;/h3,5,7H,4,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJKGMGDBOJOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)OCC(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-difluoroethoxy)-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea](/img/structure/B2482688.png)
![1-(6-Methoxypyrimidin-4-yl)-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea](/img/structure/B2482689.png)

![2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482692.png)



![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2482696.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2482705.png)

![2-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2482709.png)
